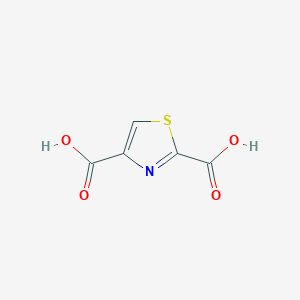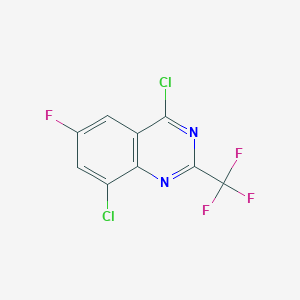![molecular formula C14H22Cl2N2 B13659500 (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoindoline core and a pyrrolidinylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the isoindoline core with a pyrrolidinylmethyl halide under basic conditions.
Resolution of the Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the pyrrolidinylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
®-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-pyrrolidone: A structurally related compound with different applications.
Isoindoline Derivatives: Other derivatives of isoindoline with varying substituents and properties.
Uniqueness
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is unique due to its specific stereochemistry and the presence of both the isoindoline core and the pyrrolidinylmethyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H22Cl2N2 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC名 |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16;;/h2-3,5-6,14H,4,7-11H2,1H3;2*1H/t14-;;/m0../s1 |
InChIキー |
CXUVUHASEZLBOG-UTLKBRERSA-N |
異性体SMILES |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2.Cl.Cl |
正規SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/no-structure.png)




![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)



